4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)11-18-10-9-16-14-3-2-8-17-15(14)18/h2-8,16H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMNUGMHUBKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Multicomponent Synthesis via Cyclization
Method Overview:
A common approach involves the condensation of suitable precursors such as aromatic aldehydes, secondary amines, and nitriles under catalytic or solvent-free conditions to form the tetrahydropyrido[2,3-b]pyrazine core, followed by benzylation to introduce the 4-methylbenzyl group.
- Step 1: Condensation of aromatic aldehyde (e.g., 4-methylbenzaldehyde) with a secondary amine (such as hydrazine derivatives) in the presence of a catalyst like copper chloride or under solvent-free conditions.
- Step 2: Addition of a nitrile or related precursor (e.g., acetonitrile derivatives) to facilitate cyclization, forming the heterocyclic scaffold.
- Step 3: Cyclization and aromatization steps yield the tetrahydropyrido[2,3-b]pyrazine core.
- Step 4: Alkylation with methylbenzyl halides (e.g., 4-methylbenzyl chloride) under basic conditions (e.g., potassium carbonate) introduces the 4-methylbenzyl substituent at the desired position.
- The multicomponent reaction (MCR) strategy offers advantages like high yields, operational simplicity, and the ability to generate diverse derivatives by varying starting materials.
- For instance, a solvent-free, catalyst-assisted MCR was used to synthesize tetrahydropyrimidine derivatives with benzyl groups, demonstrating the feasibility of this approach for similar heterocycles.
Aza-Annulation and Cyclization Strategies
Method Overview:
Aza-annulation reactions involving active building blocks such as 1-amino-4-methyl-2-oxo-6-phenylpyridine derivatives enable the construction of fused heterocyclic systems, including tetrahydropyrido[2,3-b]pyrazines.
- Step 1: Synthesis of the precursor heterocycle, such as a pyridine derivative bearing amino and carbonyl functionalities.
- Step 2: Reaction with bifunctional reagents like hydrazines, isocyanates, or nitriles under solvent-free, high-temperature conditions to induce ring closure.
- Step 3: The cyclization leads to the formation of the fused heterocycle, which can be further functionalized with methylbenzyl groups via nucleophilic substitution or alkylation.
- Aza-annulation protocols under solvent-free conditions have been successfully used to synthesize nitrogen-rich heterocycles with high efficiency and yield.
Catalytic and Solvent-Free Synthesis
Method Overview:
Recent advances emphasize green chemistry principles, utilizing catalysts like copper salts or metal oxides and solvent-free conditions to streamline synthesis.
- Step 1: Mix aromatic aldehyde, amine, and nitrile precursors in stoichiometric amounts.
- Step 2: Add a catalytic amount of CuCl₂·2H₂O or other metal catalysts.
- Step 3: Heat the mixture to 150–170°C, promoting cyclization and heterocycle formation.
- Step 4: Post-reaction, the product is isolated by filtration or recrystallization, followed by benzylation with 4-methylbenzyl chloride in the presence of a base.
- Such solvent-free, catalyst-assisted methods are advantageous due to reduced environmental impact, shorter reaction times, and high product yields.
Benzylation to Introduce the 4-Methylbenzyl Group
Method Overview:
The key step to obtain the target compound involves benzylation of the heterocyclic core with 4-methylbenzyl chloride.
- Dissolve the heterocyclic intermediate in a polar aprotic solvent such as acetone or DMF.
- Add an excess of a base such as potassium carbonate or sodium hydride.
- Introduce 4-methylbenzyl chloride dropwise under stirring.
- Reflux the mixture for several hours to ensure complete alkylation.
- Isolate the product by filtration and purification via recrystallization.
- Alkylation reactions are typically high-yielding, especially when performed under anhydrous conditions with excess base to deprotonate the nitrogen atom of the heterocycle, facilitating nucleophilic substitution.
Data Table: Summary of Preparation Methods
| Method | Precursors | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Cyclization | Aromatic aldehyde, secondary amine, nitrile | Catalyst-assisted or solvent-free, 150–170°C | High yield, versatile | Requires careful control of reaction parameters |
| Aza-Annulation | Pyridine derivatives, bifunctional reagents | Solvent-free, high temperature | Green, efficient | Limited substrate scope |
| Catalytic, Solvent-Free | Aldehyde, amine, nitrile, metal catalyst | 150–170°C, catalyst like CuCl₂·2H₂O | Environmentally friendly, rapid | Catalyst handling and removal |
| Benzylation | Heterocyclic core, 4-methylbenzyl chloride | Reflux in DMF/acetone, base | High selectivity, yield | Need for dry conditions |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its bioactive scaffold.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrido[2,3-b]pyrazine core is part of a broader family of nitrogen-containing heterocycles. Key analogues include:
- Pyrido[3,4-b]pyrazine: Structural isomerism at the nitrogen positions alters electronic properties and binding affinities.
- Pyrrolo[2,3-d]pyrimidine : This scaffold lacks the pyrazine ring but shares kinase-inhibitory properties. Unlike tetrahydropyrido[2,3-b]pyrazine, pyrrolo[2,3-d]pyrimidines often exhibit improved solubility due to their planar structure .
Substituent Effects
Substituents on the tetrahydropyrido[2,3-b]pyrazine core critically influence biological activity and stability:
- 4-Methylbenzyl Group : Enhances hydrophobic interactions in kinase binding pockets, contributing to ALK selectivity .
- Halogen Substituents : Fluoro- and trifluoromethyl groups improve target affinity but reduce metabolic stability in CETP inhibitors .
- Benzylamino Groups: Position-dependent activity (e.g., C8 substitution in melanoma models) highlights the importance of regiochemistry .
Kinase Inhibition
- ALK Inhibition: The 4-methylbenzyl derivative exhibits nanomolar potency against ALK, comparable to clinical candidates like NVP-TAE684. Its selectivity over related kinases (e.g., ROS1) is attributed to the 4-methylbenzyl group’s steric and electronic effects .
- CETP Inhibition: Pyrido[2,3-b]pyrazine analogues showed isomer-dependent CETP activity, but none improved upon existing inhibitors due to chemical instability .
Antiproliferative Activity
- Melanoma Models: 8-Benzylamino and 4-(trifluoromethyl)benzaldehyde hydrazone derivatives demonstrated ~64% growth inhibition at 10⁻⁵ M in A2058 cells, outperforming unsubstituted analogues .
Stability and Reactivity
- Metabolic Stability : Fluoro- and trifluoromethyl-substituted pyrido[2,3-b]pyrazines suffered from rapid hepatic clearance, whereas the 4-methylbenzyl derivative showed improved pharmacokinetics in preclinical models .
- Chemical Reactivity : The core undergoes oxidation to form ketones or aldehydes, which can be mitigated by electron-donating substituents (e.g., methyl or methoxy groups) .
Structure-Activity Relationship (SAR) Insights
- N4 Substitution : Alkyl or aryl groups (e.g., 4-methylbenzyl) enhance kinase binding via hydrophobic interactions.
- C8 Substitution: Polar groups (e.g., benzylamino) improve antiproliferative activity but may reduce bioavailability.
- Isomerism : Only the pyrido[2,3-b]pyrazine isomer showed CETP activity, emphasizing the role of nitrogen positioning .
Biological Activity
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by its complex bicyclic structure that includes both pyridine and pyrazine rings. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer research and enzymatic inhibition.
- Molecular Formula : C₁₅H₁₇N₃
- Molecular Weight : 239.32 g/mol
- CAS Number : 1242879-21-5
The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Notably, it exhibits kinase inhibitory activity, which is crucial for modulating signaling pathways involved in cell growth and differentiation. The compound binds to the active sites of kinases, inhibiting their phosphorylation activity and consequently affecting downstream cellular processes such as proliferation and apoptosis .
1. Anticancer Activity
Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways . The specific mechanisms include:
- Inhibition of Kinases : By blocking kinase activity, the compound prevents the phosphorylation necessary for cell cycle progression.
- Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases .
2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness appears to be linked to its ability to disrupt microbial cell membranes .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). The mechanism was attributed to the compound's ability to induce G1 phase cell cycle arrest and promote apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In another investigation focusing on its antimicrobial properties, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL for both bacterial strains. The study suggested that the compound disrupts bacterial cell wall synthesis .
Data Summary Table
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 100 | 70% reduction in viability |
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine with high purity?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% isolated purity after extraction and alumina plug filtration . Alternative methods include hydrazine hydrate-mediated ring closure in dioxane (24 hr, room temperature), followed by crystallization . Key Parameters :
| Oxidant/Solvent | Reaction Time | Yield | Purification Method |
|---|---|---|---|
| NaOCl/EtOH | 3 h | 73% | Alumina filtration |
| Hydrazine hydrate/dioxane | 24 h | 85% | Crystallization |
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR in CDCl should resolve signals for the tetrahydropyrido-pyrazine core and methylbenzyl substituent. X-ray crystallography (as in related pyridopyrazines ) may resolve ambiguities in fused-ring orientation.
Q. What solvents and conditions are suitable for purification?
- Methodological Answer : Ethanol or ethyl acetate/hexane mixtures are effective for recrystallization. For chromatographic purification, silica gel columns with gradients of ethyl acetate in hexane (+0.25% triethylamine to mitigate tailing) are recommended . Alumina plugs can also remove polar by-products .
Advanced Research Questions
Q. How do electronic effects of the 4-methylbenzyl group influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-donating methyl group enhances stability of intermediates during electrophilic substitution. For example, bromination at the pyrazine ring may proceed selectively at the 6-position due to steric shielding by the benzyl group. DFT calculations or Hammett substituent constants () can predict reaction sites .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing the 4-methylbenzyl group with fluorophenyl (as in MAP kinase inhibitors ) may alter binding affinity. Use in vitro kinase assays (e.g., p38 MAP kinase) and molecular docking to correlate substituent effects with activity. Example SAR Table :
| Substituent | IC (nM) | Solubility (µM) |
|---|---|---|
| 4-Methylbenzyl | 120 ± 15 | 25 |
| 4-Fluorophenyl | 45 ± 8 | 12 |
| Unsubstituted benzyl | 280 ± 30 | 8 |
Q. How can reaction mechanisms for oxidative cyclization be validated experimentally?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or trap intermediates with TEMPO. For NaOCl-mediated cyclization, monitor hypochlorite consumption via iodometric titration . Compare with DDQ or Cr(VI)-based oxidants to assess radical vs. ionic pathways .
Q. What in vitro models are appropriate for evaluating metabolic stability?
- Methodological Answer : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS. For example, co-incubate with NADPH and measure half-life () . Structural modifications (e.g., piperazine methylation) may enhance metabolic resistance .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiopurity despite identical starting materials?
- Methodological Answer : Chirality may arise during cyclization. For instance, Grignard reagent additions (e.g., in THF at 0°C ) can induce stereoselectivity. Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee). Optimize reaction temperature and solvent polarity to control stereochemistry.
Methodological Recommendations
- Synthesis : Prioritize NaOCl/EtOH for scalability and low toxicity .
- Characterization : Combine NMR with X-ray crystallography for unambiguous assignment .
- Biological Testing : Use kinase-focused panels and ADME assays to prioritize analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
